REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([F:11])=[CH:4][C:3]=1[OH:12].[CH3:13][CH:14](O)[CH3:15].C1(P(C2C=CC=CC=2)C2C=CC=CN=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.Cl.C(OCC)C>O1CCCC1>[Cl:1][C:2]1[C:3]([O:12][CH:14]([CH3:15])[CH3:13])=[CH:4][C:5]([F:11])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
287 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)O
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
518 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
HCl diethyl ether
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under argon for 22 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in diethyl ether (10 ml)
|
Type
|
ADDITION
|
Details
|
treated with 5M HCl acid (10 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 5M HCl acid (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
10% Na2CO3 solution (2×10 ml), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with 5-70% ethyl acetate/60-80 petrol ether
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)[N+](=O)[O-])F)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |